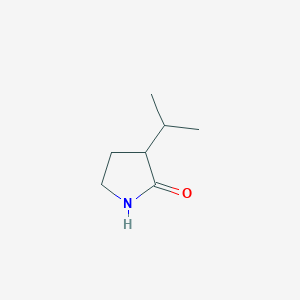
1-Isobutyl-1H-imidazole-2-carboxylic acid
Descripción general
Descripción
1-Isobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an isobutyl group and a carboxylic acid group Imidazoles are known for their significant role in various biological processes and their presence in many pharmacologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes further reactions to yield the desired imidazole .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . This method is advantageous due to its simplicity and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Isobutyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-Isobutyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives:
Histidine: An essential amino acid with an imidazole side chain, crucial for protein structure and function.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat various fungal infections.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Similar Compounds
- Histidine
- Metronidazole
- Clotrimazole
Propiedades
IUPAC Name |
1-(2-methylpropyl)imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(10)8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNHISCJYNWYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


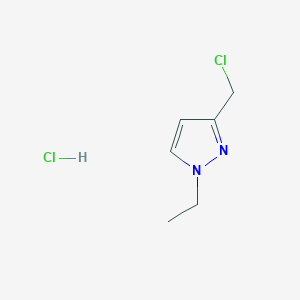


![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)
![Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-](/img/structure/B3097634.png)
![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)
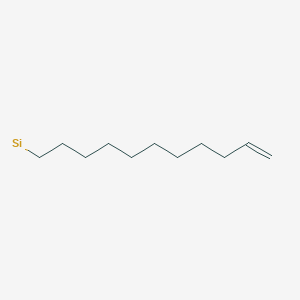
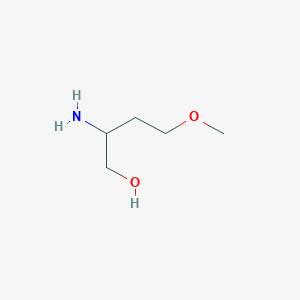
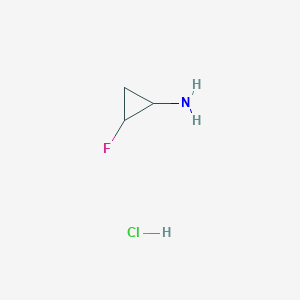

![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B3097673.png)
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B3097681.png)
